molecular formula C10H12ClNO3 B8691918 Ethyl 2-amino-4-chloro-5-methoxybenzoate

Ethyl 2-amino-4-chloro-5-methoxybenzoate

Cat. No.: B8691918
M. Wt: 229.66 g/mol
InChI Key: PMXXKJCISGBCGF-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-chloro-5-methoxybenzoate (CAS 108494-83-3) is a benzoate derivative with the molecular formula C₁₀H₁₂ClNO₃ and a molecular weight of 229.66 g/mol . It features a substituted aromatic ring system with an ethyl ester group, an amino group at position 2, a chlorine atom at position 4, and a methoxy group at position 4.

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

ethyl 2-amino-4-chloro-5-methoxybenzoate

InChI

InChI=1S/C10H12ClNO3/c1-3-15-10(13)6-4-9(14-2)7(11)5-8(6)12/h4-5H,3,12H2,1-2H3

InChI Key

PMXXKJCISGBCGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)Cl)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in Ester Groups

Methyl 2-Amino-4-Chloro-5-Methoxybenzoate (CAS 181434-36-6)
  • Molecular Formula: C₉H₁₀ClNO₃ .
  • Key Differences : Replacing the ethyl ester with a methyl group reduces molecular weight (215.03 g/mol) and alters lipophilicity. Collision cross-section (CCS) data for its adducts (e.g., [M+H]⁺: 141.7 Ų) suggest differences in ion mobility compared to the ethyl analog, though CCS data for the latter are unavailable .
2-(Diethylamino)ethyl 4-Amino-5-Chloro-2-Methoxybenzoate
  • Structure: Features a diethylaminoethyl ester chain, introducing tertiary amine functionality.

Substituent Position Isomerism

Methyl 2-Amino-5-Chloro-4-Methoxybenzoate (CAS 79025-26-6)
  • Similarity Score : 0.89 .
  • Key Differences : Chlorine and methoxy groups are swapped (positions 4 and 5). This positional isomerism alters electronic distribution, affecting reactivity in electrophilic substitution reactions.
Ethyl 4-Amino-2-Chloro-5-Iodobenzoate (CAS 1889291-07-9)
  • Structure: Substitutes methoxy with iodine at position 5 and shifts the amino group to position 4.

Functional Group Replacements

2-Amino-5-Chloro-4-Methoxybenzoic Acid (CAS 79025-82-4)
  • Similarity Score : 0.95 .
  • Key Differences : Replaces the ethyl ester with a carboxylic acid (–COOH).
  • Impact : Higher acidity (pKa ~2–3) and water solubility compared to the ethyl ester. This makes it suitable for ionic interactions in drug-receptor binding .
Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate
  • Structure: Acetamido group replaces the amino group at position 4.
  • Impact : The acetylated amine reduces nucleophilicity, enhancing metabolic stability in pharmaceutical applications .

Thioether and Sulfur-Containing Analogs

Methyl 4-Amino-5-(Ethylthio)-2-Methoxybenzoate (CAS 1119455-01-4)
  • Molecular Formula: C₁₁H₁₅NO₃S.
  • Key Differences : Ethylthio (–S–C₂H₅) group at position 5 replaces chlorine.

Data Table: Key Properties of this compound and Analogs

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound (108494-83-3) C₁₀H₁₂ClNO₃ 229.66 Ethyl ester, Cl (4), OMe (5) Intermediate, limited solubility
Mthis compound (181434-36-6) C₉H₁₀ClNO₃ 215.03 Methyl ester CCS [M+H]⁺: 141.7 Ų
2-Amino-5-chloro-4-methoxybenzoic acid (79025-82-4) C₈H₇ClNO₃ 200.60 Carboxylic acid High solubility, acidic
Methyl 4-acetamido-5-chloro-2-methoxybenzoate (202822-76-2) C₁₁H₁₂ClNO₄ 257.67 Acetamido group Enhanced metabolic stability
Ethyl 4-amino-2-chloro-5-iodobenzoate (1889291-07-9) C₉H₉ClINO₂ 325.54 Iodine (5) Halogen bonding potential

Research Findings and Implications

Electronic Effects: Methoxy and chloro groups at positions 4 and 5 create an electron-deficient aromatic ring, directing electrophilic attacks to the amino group at position 2. Isosteric replacements (e.g., iodine for methoxy) modulate this electronic profile .

Solubility and Bioavailability : Ethyl/methyl esters balance lipophilicity and solubility. Carboxylic acid derivatives (e.g., CAS 79025-82-4) offer improved water solubility but require formulation adjustments for drug delivery .

Synthetic Utility : These compounds serve as intermediates in synthesizing benzimidazoles (e.g., ) and ATAD2 inhibitors (e.g., ), highlighting their versatility in medicinal chemistry.

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